REACTION_CXSMILES
|
[CH:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[N:8])=O.[NH3:9]>[H][H]>[NH2:9][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[N:8].[NH2:9][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(=O)CCCCC#N
|
Name
|
Ru
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a sampling sluice (material HC 4) there
|
Type
|
CUSTOM
|
Details
|
The autoclave was then sealed
|
Type
|
ADDITION
|
Details
|
Thorough mixing
|
Type
|
TEMPERATURE
|
Details
|
The pressure of 70 bar was maintained
|
Type
|
WAIT
|
Details
|
After 25 hours
|
Duration
|
25 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCCCCC#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Name
|
|
Type
|
product
|
Smiles
|
NCCCCCCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |